1H-1,2,3-benzotriazol-1-yl(phenyl)methylformamide
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Overview
Description
1H-1,2,3-benzotriazol-1-yl(phenyl)methylformamide is a compound that features a benzotriazole moiety attached to a phenylmethyl group and a formamide group. Benzotriazole derivatives are known for their versatility in synthetic chemistry due to their stability and ability to undergo various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,3-benzotriazol-1-yl(phenyl)methylformamide typically involves the reaction of benzotriazole with a suitable benzyl halide under basic conditions. The formamide group can be introduced through subsequent reactions involving formylation agents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
1H-1,2,3-benzotriazol-1-yl(phenyl)methylformamide can undergo various types of chemical reactions, including:
Substitution Reactions: The benzotriazole moiety can be displaced by nucleophiles.
Oxidation and Reduction: The phenylmethyl group can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotriazole derivatives, while oxidation and reduction reactions can modify the phenylmethyl group .
Scientific Research Applications
1H-1,2,3-benzotriazol-1-yl(phenyl)methylformamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1H-1,2,3-benzotriazol-1-yl(phenyl)methylformamide involves its interaction with molecular targets through non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: The parent compound, known for its stability and versatility in synthetic chemistry.
N-(benzotriazol-1-ylmethyl)formamide: A similar compound with a formamide group attached to the benzotriazole moiety.
N-(benzotriazol-1-ylmethyl)benzamide: Another related compound with a benzamide group.
Uniqueness
1H-1,2,3-benzotriazol-1-yl(phenyl)methylformamide is unique due to the presence of both the benzotriazole and phenylmethyl groups, which confer specific chemical and biological properties.
Properties
CAS No. |
130291-05-3 |
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Molecular Formula |
C14H12N4O |
Molecular Weight |
252.27g/mol |
IUPAC Name |
N-[benzotriazol-1-yl(phenyl)methyl]formamide |
InChI |
InChI=1S/C14H12N4O/c19-10-15-14(11-6-2-1-3-7-11)18-13-9-5-4-8-12(13)16-17-18/h1-10,14H,(H,15,19) |
InChI Key |
SQUKXAOOVLZYMQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(NC=O)N2C3=CC=CC=C3N=N2 |
Canonical SMILES |
C1=CC=C(C=C1)C(NC=O)N2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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